molecular formula C17H17F3N2O2 B2723112 1-(3-Hydroxy-3-phenylpropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396812-36-4

1-(3-Hydroxy-3-phenylpropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2723112
CAS RN: 1396812-36-4
M. Wt: 338.33
InChI Key: ZHMRWIVZGSNBML-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-phenylpropyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers. This compound belongs to the class of urea derivatives and acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Chemical Structure and Reactivity

The chemical structure and reactivity of similar compounds have been extensively studied, providing insight into how they might behave in various contexts. For instance, studies on the structure of carbamoylated 2‐phenylaminopyridines have demonstrated the nuanced reactivity of urea derivatives towards electrophiles, supporting their potential utility in synthetic chemistry (Mørkved, 1986). Similarly, research on urea-fluoride interactions has revealed significant insights into the hydrogen bonding capabilities of ureas, which could influence their applications in materials science or catalysis (Boiocchi et al., 2004).

Inhibition of Translation Initiation

In the realm of biomedical research, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, suggesting their potential as anti-cancer agents. This opens up avenues for the use of 1-(3-Hydroxy-3-phenylpropyl)-3-(2-(trifluoromethyl)phenyl)urea in therapeutic contexts, particularly in cancer treatment (Denoyelle et al., 2012).

Facile Carbamoylation of Nucleophiles

The chemical flexibility of ureas is further demonstrated by their ability to undergo facile carbamoylation with nucleophiles under neutral conditions. This property is particularly interesting for synthetic applications, where the creation of amine derivatives under mild conditions is desirable (Hutchby et al., 2009). Such reactivity could be leveraged for the development of novel pharmaceuticals or polymers.

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of chemical compounds is crucial for their application in drug development. Research on TPPU, a soluble epoxide hydrolase inhibitor, provides valuable insights into the metabolic pathways and excretion of urea derivatives, which could inform the development of this compound as a therapeutic agent (Wan et al., 2019).

Gelation Properties

The gelation properties of ureas in various conditions highlight their potential in materials science, particularly in the development of hydrogels with tunable physical properties (Lloyd & Steed, 2011). This could lead to innovations in drug delivery systems or the creation of novel biomaterials.

properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)13-8-4-5-9-14(13)22-16(24)21-11-10-15(23)12-6-2-1-3-7-12/h1-9,15,23H,10-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRWIVZGSNBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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